1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol
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Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a bromo and fluoro substituent on a phenyl ring attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the azetidin-3-ol ring. Common synthetic routes include:
Bromination and Fluorination: The starting material, 4-bromo-2-fluorobenzene, undergoes further reactions to introduce the azetidin-3-ol group.
Formation of Azetidin-3-ol Ring: This step often involves cyclization reactions under specific conditions, such as the use of strong bases or acids.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and safety standards. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand its interactions with various biomolecules.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-ol is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-(4-Bromo-2-fluorophenyl)ethanone
4-Bromo-2-fluorobiphenyl
1-(4-Bromo-2-fluorophenyl)methanol
These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMMBURUVQJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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